3-Chloro-2-hydroxypropanoic acid

Overview

Description

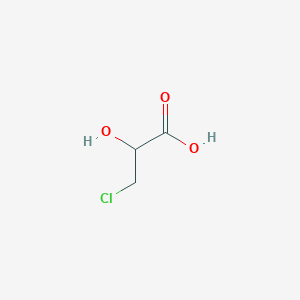

3-Chloro-2-hydroxypropanoic acid (IUPAC name), also known as chlorolactic acid, is a halogenated α-hydroxycarboxylic acid with the molecular formula C₃H₅ClO₃ (molecular weight: 124.52 g/mol) . It exists in racemic (±) and enantiomeric forms, with distinct melting points: 78–80°C for the racemic form and 89–91°C for the (R)-enantiomer . Structurally, it features a hydroxyl group at C2 and a chlorine atom at C3, conferring unique physicochemical and biological properties.

The compound is synthesized via nitric acid oxidation of 3-chloro-1,2-propanediol under controlled thermal conditions (80–100°C), yielding 66% product with characteristic NMR signals (δ 3.77 for CH₂Cl, δ 4.30 for CH-OH) . It is a metabolite of 3-monochloropropane-1,2-diol (3-MCPD), implicated in nephrotoxicity and immunotoxicity due to its inhibition of lactate metabolism and T-/B-lymphocyte suppression .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds

3-Chloro-2-hydroxypropanoic acid serves as an essential intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. It can undergo several chemical reactions:

- Oxidation: This compound can be oxidized to yield various chlorinated carboxylic acids.

- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, forming 2-hydroxypropanoic acid.

- Esterification: It can react with alcohols in the presence of acid catalysts to produce esters.

These reactions highlight its utility as a precursor in the synthesis of more complex molecules used in drug development and agricultural products .

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its antimicrobial properties, where it disrupts bacterial cell walls and inhibits enzyme activity, making it a candidate for developing new antimicrobial agents. Additionally, its anticancer properties are under investigation, as it may play a role in inhibiting tumor growth through various biochemical pathways .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals. Its application extends to the synthesis of polymers and surfactants, which are crucial for various consumer products. The compound's ability to act as an intermediate allows for efficient production processes that minimize waste and maximize yield .

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing enzyme inhibitors. The process involved multiple steps starting from chloropropane derivatives, showcasing its effectiveness in producing compounds with potential therapeutic applications .

Case Study 2: Agrochemical Development

Another research project focused on developing new agrochemicals using this compound as a precursor. The study highlighted the compound's role in creating more environmentally friendly pesticides that target specific pests without harming beneficial insects .

Mechanism of Action

The mechanism by which 3-chloro-2-hydroxypropanoic acid exerts its effects involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity . In cancer research, it is believed to interfere with cellular metabolism and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs: Halogenated α-Hydroxycarboxylic Acids

2-Chloro-3-hydroxypropionic Acid (Positional Isomer)

- CAS : 138250-73-4

- Structure : Chlorine at C2, hydroxyl at C3.

- Melting Point: 54°C (vs. 78–80°C for 3-chloro-2-hydroxypropanoic acid).

- Key Difference: Positional isomerism alters acidity (pKa) and reactivity. The C2 chlorine in this compound enhances electrophilicity at C3, favoring nucleophilic substitution reactions.

3-Bromo-2-hydroxypropanoic Acid

- Structure : Bromine replaces chlorine at C3.

- Expected Properties : Higher molecular weight (169 g/mol) and melting point due to bromine’s larger atomic radius. Likely exhibits similar nephrotoxicity but with altered metabolic stability.

Functionalized α-Hydroxycarboxylic Acids

2-Hydroxy-3-(2-bromophenoxy)propanoic Acid

- CAS : N/A (synthetic derivative).

- Structure: Aromatic bromophenoxy group at C3.

- Melting Point: 127–129°C (higher than this compound due to aromatic stacking).

- Application: Studied for crystallographic hydrogen-bonding patterns, unlike the toxicological focus of this compound .

3-(Furan-2-yl)-3-phenylpropanoic Acid

- Structure : Furan and phenyl substituents.

- Synthesis : Catalyzed by AlCl₃ or TfOH .

- Application: Antimicrobial activity (unrelated to this compound’s metabolic toxicity) .

Data Tables

Table 1: Physicochemical Comparison

Research Findings

- Toxicity: this compound inhibits mitochondrial respiration and cytokine production at 10–50 µM concentrations, causing renal failure in rats via calcium oxalate crystallization .

- Metabolism : Unlike glycidol, it is a terminal metabolite of 3-MCPD, producing oxalic acid as a nephrotoxic end-product .

- Structural Insights : X-ray diffraction confirms intermolecular hydrogen bonding in its crystalline form, similar to other α-hydroxy acids .

Biological Activity

3-Chloro-2-hydroxypropanoic acid (CAS No. 1713-85-5) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and implications for future research.

- Molecular Formula : C₃H₅ClO₃

- Molecular Weight : 124.52 g/mol

- IUPAC Name : this compound

- Structure : The compound features a hydroxyl group (-OH) and a chlorine atom (Cl) attached to the propanoic acid backbone, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Study Findings :

- In vitro studies demonstrated that the compound effectively inhibited Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics, suggesting potential as an alternative antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

- Case Study Example :

- A study involving human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis compared to control groups .

- Further investigation into the specific molecular pathways involved is ongoing, with a focus on its role in inhibiting tumor growth and metastasis.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The presence of the chlorine atom enhances the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those relevant to cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound might increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous tissues .

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial. This compound is classified as hazardous, with indications of acute toxicity upon ingestion or skin contact. Proper handling procedures must be followed to mitigate risks associated with exposure .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-3-hydroxypropanoic acid | Cl-C(C(OH)C)-COOH | Moderate antimicrobial activity |

| 3-Chloropropanoic acid | Cl-C-C(=O)OH | Limited biological activity |

| 2-Hydroxypropanoic acid | HO-C(C)-COOH | High metabolic activity |

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Drug Development : Given its promising biological activities, further studies could lead to the development of new antimicrobial or anticancer agents.

- Mechanistic Studies : Detailed investigations into its mechanisms of action will enhance understanding and facilitate optimization for therapeutic use.

- Formulation Studies : Research into effective delivery systems for this compound could improve its bioavailability and therapeutic efficacy.

Q & A

Q. What is the correct IUPAC nomenclature for 3-Chloro-2-hydroxypropanoic acid, and why is systematic naming critical for reproducibility?

Level: Basic

Answer:

The correct IUPAC name is This compound , derived from the parent compound propanoic acid (C3H6O3). The numbering prioritizes the carboxylic acid group (-COOH) as position 1, with chlorine at position 3 and hydroxyl at position 2. Alternative names like "3-chlorolactic acid" are non-compliant with IUPAC guidelines and may lead to ambiguity in structural interpretation . Systematic naming ensures consistency in chemical databases, literature searches, and collaborative research, reducing errors in synthesis or characterization.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Corrosion/Irritant Category 1, H314) .

- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.

- First Aid: Immediate rinsing with water for 15+ minutes upon skin/eye contact. Contaminated clothing must be removed and washed separately .

- Storage: Keep in a cool, dry, well-ventilated area away from oxidizers and bases.

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

Level: Advanced

Answer:

A validated synthesis method involves:

Starting Material: (±)-3-Chloro-1,2-propanediol is oxidized under controlled acidic conditions (e.g., HNO3 or H2SO4) to introduce the carboxylic acid group .

Purification: Recrystallization in ethyl acetate or methanol yields high-purity product (>95%).

Optimization: Adjusting temperature (22–25°C) and catalyst (e.g., p-TSA) enhances reaction efficiency. Side products like 3-chloropropionic acid can be minimized by pH control .

Q. How does this compound contribute to nephrotoxicity in metabolic pathways?

Level: Advanced

Answer:

As a metabolite of 3-monochloropropane-1,2-diol (3-MCPD), it inhibits mitochondrial respiration and lactate metabolism, leading to renal tubular necrosis. Key findings:

- Immunotoxicity: Suppresses T/B-lymphocyte proliferation and cytokine production at IC50 ≈ 10 μM in vitro .

- Oxalate Formation: Metabolizes to oxalic acid, forming calcium oxalate crystals in kidneys, causing renal failure in rodent models .

Methodological Insight: Use LC-MS/MS to quantify urinary oxalate levels in toxicity studies.

Q. What advanced structural characterization techniques are recommended for confirming the stereochemistry of this compound?

Level: Advanced

Answer:

- X-ray Crystallography: Resolve crystal structures using SHELX software (SHELXL/SHELXS) for precise bond angles and chiral center confirmation .

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d6 or CDCl3 identifies proton environments (e.g., hydroxyl at δ 5.2 ppm, carboxylic proton at δ 12.1 ppm) .

- Polarimetry: Measure specific rotation ([α]D) to distinguish enantiomers (racemic mixtures show no optical activity) .

Q. How can researchers detect and quantify this compound in biological matrices?

Level: Advanced

Answer:

- HPLC-UV/Vis: Use a C18 column with mobile phase (0.1% H3PO4:acetonitrile, 90:10 v/v) and detection at 210 nm. LOD ≈ 0.5 μg/mL .

- LC-MS/MS: Employ electrospray ionization (ESI-) in MRM mode (m/z 124→79 for quantification). Validate with isotopically labeled internal standards .

- Derivatization: Enhance sensitivity by forming methyl esters with BF3-methanol.

Preparation Methods

Physicochemical Properties of 3-Chloro-2-hydroxypropanoic Acid

Before delving into synthesis, understanding the compound’s properties is essential for designing viable routes. Key parameters from experimental measurements include:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅ClO₃ |

| Molecular Weight | 124.523 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 259.5 ± 20.0 °C at 760 mmHg |

| Flash Point | 110.8 ± 21.8 °C |

| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C |

| Refractive Index | 1.494 |

These properties suggest moderate polarity and thermal stability, making it amenable to purification via recrystallization or distillation . The low vapor pressure at room temperature implies minimal volatility, favoring liquid-phase reactions.

Challenges and Optimization Strategies

Solvent and Catalyst Selection

-

Polar aprotic solvents : Dimethylformamide (DMF) or acetonitrile may enhance reagent solubility without participating in side reactions.

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB), utilized in CN105585513A , could facilitate biphasic reactions by shuttling ions between phases.

Comparative Analysis of Methodologies

| Method | Yield Potential | Selectivity | Scalability |

|---|---|---|---|

| Chlorination of Lactic Acid | Moderate (50–70%) | Low | High |

| Hydroxylation of 3-Chloropropionic Acid | High (75–85%) | Moderate | Moderate |

| Biocatalytic Synthesis | Variable (30–90%) | High | Low |

Yield data extrapolated from CN105585513A , where analogous sulfonate synthesis achieved 75.1% under optimized conditions.

Industrial and Environmental Considerations

Waste Management

CN105585513A emphasizes solvent recovery (e.g., ethanol washes and mother liquor recycling), reducing environmental impact. Applying similar principles to this compound synthesis could involve:

Properties

IUPAC Name |

3-chloro-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLCJYYQMKPZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883745 | |

| Record name | Propanoic acid, 3-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-85-5 | |

| Record name | Chlorolactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorolactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001713855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-chloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-chloro-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROLACTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Y6UA6H9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.